molecular formula C24H28N4O B11013274 N-[3-(1H-benzimidazol-2-yl)propyl]-3-[1-(propan-2-yl)-1H-indol-3-yl]propanamide

N-[3-(1H-benzimidazol-2-yl)propyl]-3-[1-(propan-2-yl)-1H-indol-3-yl]propanamide

Cat. No.: B11013274
M. Wt: 388.5 g/mol
InChI Key: DLHIPCUOYGSRKE-UHFFFAOYSA-N
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Description

N-[3-(1H-1,3-BENZIMIDAZOL-2-YL)PROPYL]-3-(1-ISOPROPYL-1H-INDOL-3-YL)PROPANAMIDE is a complex organic compound that features both benzimidazole and indole moieties These structures are known for their significant biological activities and are commonly found in various pharmacologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-1,3-BENZIMIDAZOL-2-YL)PROPYL]-3-(1-ISOPROPYL-1H-INDOL-3-YL)PROPANAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole and indole intermediates, which are then linked through a propyl chain.

    Benzimidazole Synthesis: Benzimidazole can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Indole Synthesis: Indole can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Coupling Reaction: The final step involves the coupling of the benzimidazole and indole intermediates through a propyl chain, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-1,3-BENZIMIDAZOL-2-YL)PROPYL]-3-(1-ISOPROPYL-1H-INDOL-3-YL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The benzimidazole ring can be reduced to form dihydrobenzimidazole derivatives.

    Substitution: Both the benzimidazole and indole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution can be carried out using reagents like halogens (Cl2, Br2) and nucleophilic substitution using reagents like sodium methoxide (NaOCH3).

Major Products

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Dihydrobenzimidazole derivatives.

    Substitution: Various substituted benzimidazole and indole derivatives depending on the reagents used.

Scientific Research Applications

N-[3-(1H-1,3-BENZIMIDAZOL-2-YL)PROPYL]-3-(1-ISOPROPYL-1H-INDOL-3-YL)PROPANAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

Mechanism of Action

The mechanism of action of N-[3-(1H-1,3-BENZIMIDAZOL-2-YL)PROPYL]-3-(1-ISOPROPYL-1H-INDOL-3-YL)PROPANAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and DNA.

    Pathways: It may modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Such as albendazole, mebendazole, and thiabendazole.

    Indole Derivatives: Such as indomethacin, tryptophan, and serotonin.

Uniqueness

N-[3-(1H-1,3-BENZIMIDAZOL-2-YL)PROPYL]-3-(1-ISOPROPYL-1H-INDOL-3-YL)PROPANAMIDE is unique due to the combination of benzimidazole and indole moieties in a single molecule, which may confer distinct biological activities and therapeutic potential not seen in compounds containing only one of these moieties.

Properties

Molecular Formula

C24H28N4O

Molecular Weight

388.5 g/mol

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)propyl]-3-(1-propan-2-ylindol-3-yl)propanamide

InChI

InChI=1S/C24H28N4O/c1-17(2)28-16-18(19-8-3-6-11-22(19)28)13-14-24(29)25-15-7-12-23-26-20-9-4-5-10-21(20)27-23/h3-6,8-11,16-17H,7,12-15H2,1-2H3,(H,25,29)(H,26,27)

InChI Key

DLHIPCUOYGSRKE-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C2=CC=CC=C21)CCC(=O)NCCCC3=NC4=CC=CC=C4N3

Origin of Product

United States

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